molecular formula C9H19NO2 B3102940 Methyl 2-amino-5,5-dimethylhexanoate CAS No. 142886-14-4

Methyl 2-amino-5,5-dimethylhexanoate

Cat. No. B3102940
CAS RN: 142886-14-4
M. Wt: 173.25 g/mol
InChI Key: DIQDBCVESAIIJG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 . It is also known as L-Leucine methyl ester, N-carbamoyl-methyl-DL-valine methyl ester, and Methyl N-carbamoylvalinate. This compound is used in the synthesis of various other compounds due to its versatile chemical properties.


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-5,5-dimethylhexanoate consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 173.25 .


Physical And Chemical Properties Analysis

Methyl 2-amino-5,5-dimethylhexanoate has a predicted boiling point of 207.1±13.0 °C and a predicted density of 0.938±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 7.92±0.35 .

Scientific Research Applications

  • Chemical Reactivity and Applications in Organic Synthesis :

    • Methyl 2-amino-5,5-dimethylhexanoate demonstrates interesting reactivity that is valuable in organic synthesis. For example, Barker et al. (1994) explored the reactivity of (methyl 2-acetamidoacrylate)tricarbonyliron(0), leading to the synthesis of β,β,β-trialkyl α-amino acids, including 2-amino-3,3-dimethylhexanoic acid. This study highlights the compound's potential in creating novel organic structures and its applications in synthesizing complex molecules (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).
  • Role in the Formation and Analysis of Food Contaminants :

    • The compound is relevant in the context of heterocyclic aromatic amines (HAAs), which are formed during the cooking of protein-rich foods and have been linked to carcinogenicity. Studies like that of Jinap et al. (2013) investigated the formation of HAAs, including compounds structurally related to methyl 2-amino-5,5-dimethylhexanoate, in different cooking methods for chicken and beef. This research contributes to understanding the health implications of food preparation and potential dietary risks (Jinap, Mohd-Mokhtar, Farhadian, Hasnol, Jaafar, & Hajeb, 2013).
  • Investigation in Carcinogenicity and Mutagenicity :

    • Research focusing on the metabolic activation and mutagenicity of compounds structurally related to methyl 2-amino-5,5-dimethylhexanoate is significant. For instance, Turesky et al. (1991) discussed the metabolic activation of carcinogenic heterocyclic aromatic amines, highlighting the role of these compounds in cancer research and their potential as biomarkers for exposure to carcinogens in food (Turesky, Lang, Butler, Teitel, & Kadlubar, 1991).
  • Application in Analytical Chemistry and Food Safety :

    • Analytical techniques involving compounds like methyl 2-amino-5,5-dimethylhexanoate play a crucial role in food safety. Studies, such as the one conducted by Murray et al. (1993), have developed assays for measuring certain carcinogens in food, which are structurally related to methyl 2-amino-5,5-dimethylhexanoate. These assays are instrumental in monitoring and controlling the levels of harmful substances in food products (Murray, Lynch, Knize, & Gooderham, 1993).
  • Exploring Metabolic Pathways and Biological Implications :

    • The study of metabolic pathways involving compounds structurally similar to methyl 2-amino-5,5-dimethylhexanoate has implications in understanding biological processes and disease mechanisms. For instance, Turesky et al. (1988) explored the major routes of metabolism of a carcinogen found in cooked meat and fish, providing insights into how these compounds are processed in the body and their potential health effects (Turesky, Aeschbacher, Würzner, Skipper, & Tannenbaum, 1988).

Safety and Hazards

The safety data sheet for a similar compound, Amino-2-methyl-1-propanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-5,5-dimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-9(2,3)6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQDBCVESAIIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295320
Record name 5,5-Dimethylnorleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5,5-dimethylhexanoate

CAS RN

142886-14-4
Record name 5,5-Dimethylnorleucine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142886-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylnorleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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